molecular formula C10H16 B8632552 6,6-Dimethyl-1-Vinylcyclohexene CAS No. 18238-29-4

6,6-Dimethyl-1-Vinylcyclohexene

Cat. No.: B8632552
CAS No.: 18238-29-4
M. Wt: 136.23 g/mol
InChI Key: UEWHLMYTUFDQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6-Dimethyl-1-Vinylcyclohexene is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized from 2,2-dimethylcyclohexanone through a series of reactions involving Grignard addition and dehydration. The overall yield from these processes can vary but has been reported to be approximately 53% in one study .

Table 1: Synthesis Overview of 6,6-Dimethyl-1-Vinylcyclohexene

StepReaction TypeYield (%)Reference
1Grignard Addition>99%
2Dehydration53%

Diels-Alder Reactions

One of the primary applications of this compound is its role as a diene in Diels-Alder reactions. This reaction is crucial for synthesizing complex cyclic structures, which are often found in natural products and pharmaceuticals.

Case Study: Synthesis of Rosmariquinone
In a study by Knapp and Sharma (1985), the Diels-Alder cycloaddition of this compound with various dienophiles resulted in significant yields of rosmariquinone derivatives. This method was enhanced by ultrasound techniques, yielding improved product purity and efficiency .

Table 2: Diels-Alder Reaction Products

DienophileProductYield (%)Reference
3-Isopropyl catecholRosmariquinone derivative90%
Maleic anhydrideCycloadduct A85%

Hydrovinylation Processes

The hydrovinylation of this compound has been studied for its regioselectivity and enantioselectivity. Research indicates that under specific catalytic conditions, this compound can undergo highly selective hydrovinylation to produce valuable vinyl-substituted products.

Case Study: Enantioselective Hydrovinylation
A notable study demonstrated that when treated with ethylene in the presence of a cobalt catalyst, the compound yielded enantiomerically enriched products with over 98% enantiomeric excess . This highlights its potential in producing chiral intermediates for pharmaceuticals.

Table 3: Hydrovinylation Results

Catalyst TypeConditionsProductEnantiomeric Excess (%)
Cobalt ComplexRoom Temperature, Ethylene (1 atm)Vinyl Product A>98%

Biological Applications

Recent research has explored the use of derivatives of this compound as potential biomarkers for diseases such as tuberculosis. The synthesis of compounds like tuberculosinyl adenosine has been linked to the virulence factors of Mycobacterium tuberculosis, suggesting that derivatives of this vinyl compound may play a role in diagnostics and therapeutics .

Case Study: Tuberculosinyl Adenosine Synthesis
The total synthesis of tuberculosinyl adenosine utilized this compound as a key intermediate, demonstrating its importance in developing diagnostic markers for tuberculosis .

Properties

CAS No.

18238-29-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-ethenyl-6,6-dimethylcyclohexene

InChI

InChI=1S/C10H16/c1-4-9-7-5-6-8-10(9,2)3/h4,7H,1,5-6,8H2,2-3H3

InChI Key

UEWHLMYTUFDQND-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC=C1C=C)C

Origin of Product

United States

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